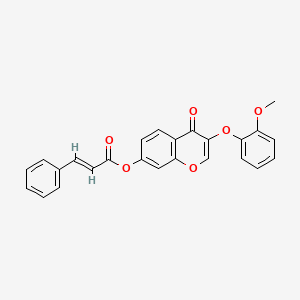
3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl cinnamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl cinnamate is a sophisticated synthetic compound Structurally, it features a chromenone core linked to a cinnamate moiety via an ether linkage, showcasing intricate chemical architecture
准备方法
Synthetic Routes and Reaction Conditions
Synthesis of 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl cinnamate typically involves the following steps:
Preparation of Chromenone Core: : The synthesis begins with the formation of the chromenone core, typically through a cyclization reaction involving a suitable precursor, such as a salicylaldehyde derivative, under acidic or basic conditions.
Etherification: : The chromenone core undergoes an etherification reaction with 2-methoxyphenol in the presence of a base like potassium carbonate, producing 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-ol.
Cinnamoylation: : The hydroxyl group of 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-ol is then esterified with cinnamoyl chloride, utilizing a base like pyridine or triethylamine to yield the target compound.
Industrial Production Methods
In an industrial setting, these reactions are scaled up using batch or continuous flow reactors. The choice of solvent, temperature control, and purification steps, like recrystallization or chromatography, are optimized for large-scale production to maximize yield and purity.
化学反应分析
Types of Reactions
3-(2-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl cinnamate participates in various chemical reactions, including:
Oxidation: : The cinnamate moiety can undergo oxidative cleavage.
Reduction: : Reduction of the carbonyl group on the chromenone core can produce hydroxy derivatives.
Substitution: : Nucleophilic substitution can occur at reactive positions on the chromenone core or the cinnamate side chain.
Common Reagents and Conditions
Oxidation: : Typically involves reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride in dry solvents such as tetrahydrofuran.
Substitution: : Employs nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: : Forms carboxylic acids or aldehydes from the cleavage of the cinnamate moiety.
Reduction: : Produces alcohols from the reduction of the carbonyl group.
Substitution: : Generates various substituted chromenone derivatives depending on the nucleophile used.
科学研究应用
3-(2-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl cinnamate finds diverse applications:
Chemistry: : Used as a building block in organic synthesis and material science for creating novel polymers.
Biology: : Acts as a molecular probe in studying biological systems due to its fluorescent properties.
Medicine: : Investigated for its potential anti-inflammatory, antioxidant, and anticancer activities.
Industry: : Utilized in the formulation of specialty chemicals, such as UV absorbers in sunscreens or dyes in textile industries.
作用机制
The compound exerts its effects primarily through interactions with cellular proteins and nucleic acids. Its mechanism of action involves:
Molecular Targets: : Enzymes, receptors, and DNA.
Pathways Involved: : Modulation of signaling pathways related to oxidative stress, inflammation, and cell proliferation.
相似化合物的比较
Compared to other chromenone and cinnamate derivatives, 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl cinnamate stands out due to its combined properties of both groups.
Similar Compounds
Chromenone derivatives like coumarin and flavonoids.
Cinnamate derivatives like ethyl cinnamate and ferulic acid.
Uniqueness: : The presence of both a chromenone core and a cinnamate side chain imparts unique photophysical properties and biological activities, making it a versatile compound for multiple applications.
This compound not only offers significant chemical intrigue but also holds promise for various practical applications, from advanced materials to potential therapeutic agents.
属性
IUPAC Name |
[3-(2-methoxyphenoxy)-4-oxochromen-7-yl] (E)-3-phenylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18O6/c1-28-20-9-5-6-10-21(20)31-23-16-29-22-15-18(12-13-19(22)25(23)27)30-24(26)14-11-17-7-3-2-4-8-17/h2-16H,1H3/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLGXEIPGBSGGK-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3,4-dichlorophenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2986047.png)
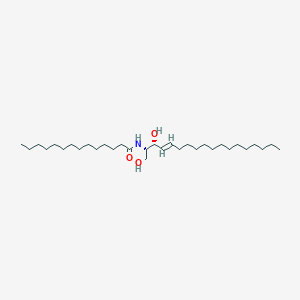
![N-(2-methylcyclohexyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2986052.png)
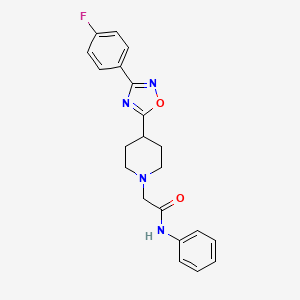
![6-Chloro-2-[(2,6-dichlorophenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one](/img/structure/B2986055.png)
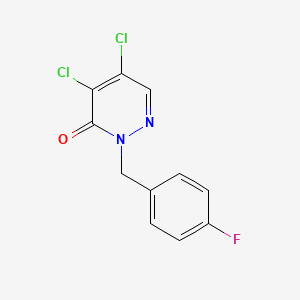
![2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-ethylquinazolin-4(3H)-one](/img/structure/B2986060.png)
![tert-butyl (1S,2S,5R)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2986061.png)
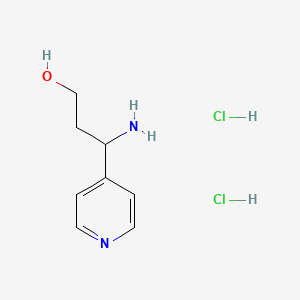
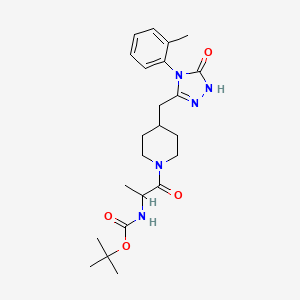
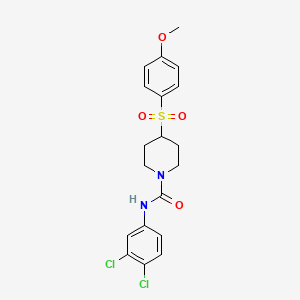
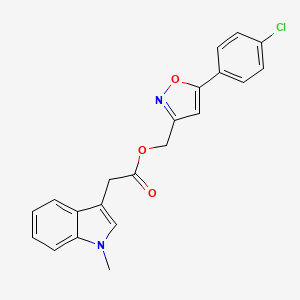
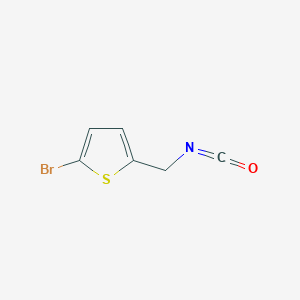
![ethyl 2-(carbamoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2986070.png)
